

Structural Activity Relationship of 4-MMPB Analog: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-MMPB

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of 4-methyl-2-(4-methylpiperaziny)pyrimido[4,5-b]benzothiazine (**4-MMPB**) analogs as potent lipoxygenase inhibitors. The document outlines quantitative biological data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to support further research and development in this area.

Core Findings: Structural Determinants of Lipoxygenase Inhibition

The inhibitory potency of **4-MMPB** analogs against lipoxygenase is significantly influenced by substitutions at the 2- and 4-positions of the pyrimido[4,5-b]benzothiazine core. Analysis of quantitative data reveals key structural features that govern the inhibitory activity.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of various **4-MMPB** analogs against soybean lipoxygenase-1 (SLO-1) and their cytotoxic effects on human prostate cancer (PC-3) and normal human dermal fibroblast (HDF) cells.

Compound ID	R (Substituent at 4-position)	IC50 (μM) for SLO-1 Inhibition	Reference
4-MMPB	-CH ₃	17.1	[1]
4-EMPB	-CH ₂ CH ₃	14.3	[1]
4-PMPB	-CH ₂ CH ₂ CH ₃	8.6	[1]

Table 1: SAR of 4-Alkyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazines.

Compound ID	R (Substituent at 2-position, 4-position is n-propyl)	IC50 (μM) for SLO-1 Inhibition	Reference
1a	-Cl	45.3 ± 2.1	[2]
1b	-SCH ₃	38.6 ± 1.8	[2]
1c	-Morpholino	25.4 ± 1.2	[2]
1d	-Piperidino	22.1 ± 1.0	[2]
1e	-N-methylpiperazino	8.9 ± 0.4	[3]

Table 2: SAR of 2-Substituted 4-n-Propyl Pyrimido[4,5-b]benzothiazines.

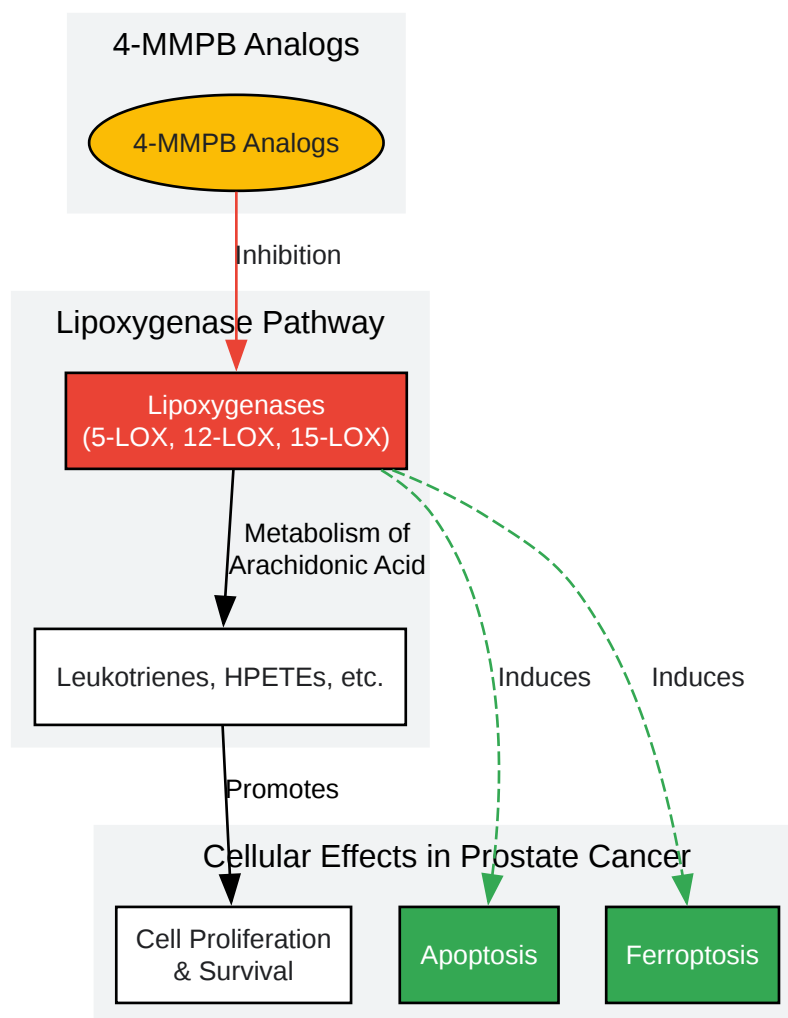
Compound	Cell Line	IC50 (μM)	Reference
4-MMPB	PC-3 (Cancer)	41.5	[1]
HDF (Normal)	> 100	[1]	
4-EMPB	PC-3 (Cancer)	60.9	[1]
HDF (Normal)	> 100	[1]	
4-PMPB	PC-3 (Cancer)	52.38	[1]
HDF (Normal)	> 100	[1]	
Cisplatin	PC-3 (Cancer)	67.8	[1]

Table 3: Cytotoxicity of **4-MMPB** Analogs.

Mechanism of Action: Lipoxygenase Inhibition and Induction of Apoptosis & Ferroptosis

4-MMPB and its analogs exert their anti-cancer effects by inhibiting lipoxygenases (LOX), key enzymes in the metabolic pathway of arachidonic acid.[2] In prostate cancer, the 5-LOX and 12-LOX pathways are known to promote tumor development, while 15-LOX-2 has an inhibitory effect.[4] The inhibition of these pathways by **4-MMPB** analogs leads to the induction of programmed cell death through both apoptosis and ferroptosis in cancer cells.[1][5]

Signaling Pathway of 4-MMPB Analogs in Prostate Cancer Cells



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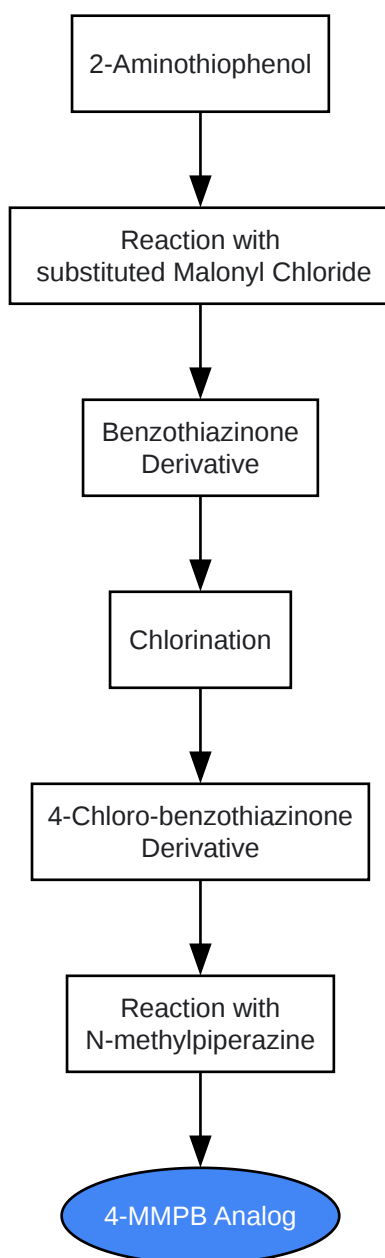
Signaling pathway of **4-MMPB** analogs.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 4-MMPB Analogs

A general synthesis scheme for 4-substituted-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazines is outlined below. The synthesis of **4-MMPB**, 4-PMPB, and 4-EMPB has been previously described.[\[6\]](#)



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General synthesis workflow for **4-MMPB** analogs.

Lipoxygenase Activity Assay

The inhibitory activity of the compounds on soybean lipoxygenase-1 (SLO-1) can be determined spectrophotometrically.

- Reagent Preparation:

- Prepare a stock solution of the test compound in DMSO.
- Prepare a solution of linoleic acid (substrate) in ethanol.
- Prepare a borate buffer (pH 9.0).
- Prepare a solution of soybean lipoxygenase-1 in borate buffer.
- Assay Procedure:
 - In a quartz cuvette, mix the borate buffer, the test compound solution, and the enzyme solution.
 - Incubate the mixture at room temperature for a specified time.
 - Initiate the reaction by adding the linoleic acid solution.
 - Monitor the increase in absorbance at 234 nm for a defined period, which corresponds to the formation of the conjugated diene hydroperoxide.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration.
 - Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

The cytotoxicity of the compounds against cancer and normal cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

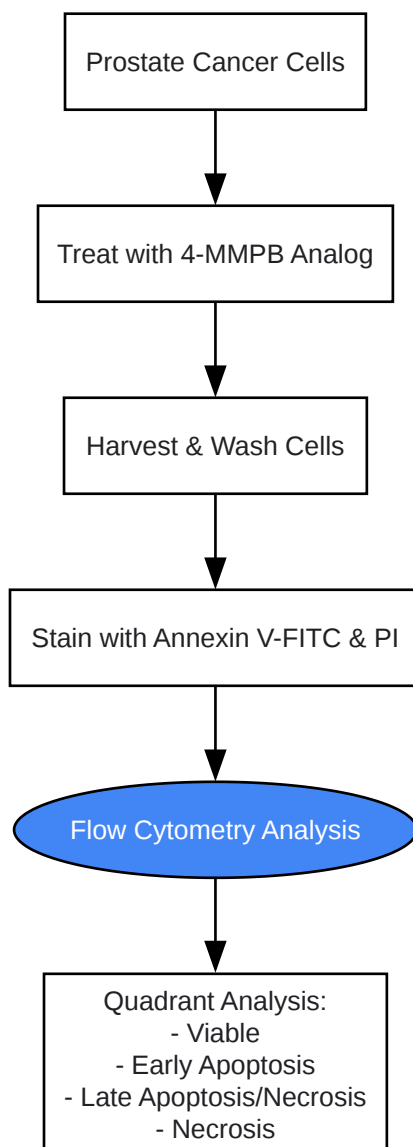
- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).

- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
- **Formazan Solubilization:** Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The induction of apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.^[1]

- **Cell Treatment:** Treat cells with the test compounds at their respective IC50 concentrations for a specified time.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash them with cold PBS.
- **Staining:** Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
- **Incubation:** Incubate the cells in the dark at room temperature for 15-20 minutes.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.



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Experimental workflow for the apoptosis assay.

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